molecular formula C9H13N B074830 2,3,4-Trimethylaniline CAS No. 1467-35-2

2,3,4-Trimethylaniline

Cat. No.: B074830
CAS No.: 1467-35-2
M. Wt: 135.21 g/mol
InChI Key: RLIPQCDHACHPJW-UHFFFAOYSA-N
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Description

2,3,4-Trimethylaniline is an organic compound with the molecular formula C9H13N. It is an aromatic amine, characterized by the presence of three methyl groups attached to the benzene ring and an amino group at the para position. This compound is of significant interest in various chemical industries due to its unique properties and applications.

Mechanism of Action

Target of Action

2,3,4-Trimethylaniline is an organic compound with a molecular formula of C9H13N It’s structurally similar to 2,4,6-trimethylaniline, which is known to be a precursor to dyes . Therefore, it’s plausible that this compound may also interact with similar targets.

Mode of Action

It’s known that 2,4,6-trimethylaniline can undergo oxidation . The oxidation of 2,4,6-Trimethylaniline has been studied, and it was found that the reaction proceeds as a second-order process . The rate constants of one-electron transfer from the 2,4,6-Trimethylaniline molecule to the peroxydisulfate ion were determined . It’s possible that this compound may undergo similar reactions.

Biochemical Pathways

For instance, 2,4,6-Trimethylaniline is known to be a precursor to dyes , suggesting that it may be involved in the biochemical pathways related to dye synthesis.

Pharmacokinetics

For instance, 2,4,6-Trimethylaniline is known to undergo oxidation , suggesting that this compound may also be metabolized in a similar manner.

Result of Action

It’s known that 2,4,6-trimethylaniline can undergo oxidation , suggesting that this compound may also undergo similar reactions, leading to the formation of various products.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the oxidation of 2,4,6-Trimethylaniline was found to be temperature-dependent , suggesting that the temperature could also influence the action of this compound. Furthermore, the presence of other substances, such as peroxydisulfate ions, can also influence the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4-Trimethylaniline can be synthesized through several methods. One common approach involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction of the resulting nitro compound. The nitration process typically uses a mixture of sulfuric acid and nitric acid at controlled temperatures to avoid over-nitration. The nitro compound is then reduced using catalytic hydrogenation or other reducing agents like iron powder and hydrochloric acid to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The use of mixed acids (sulfuric and nitric acids) for nitration and nickel catalysts for hydrogenation are common practices. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trimethylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions are common, where the amino group activates the benzene ring towards further substitution.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3,4-Trimethylaniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2,4,6-Trimethylaniline: Another trimethyl-substituted aniline with similar properties but different substitution pattern.

    2,3,5-Trimethylaniline: Differing in the position of the methyl groups on the benzene ring.

    2,3,6-Trimethylaniline: Another isomer with a unique substitution pattern.

Uniqueness: 2,3,4-Trimethylaniline is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the methyl groups and the amino group affects the compound’s electronic properties, making it suitable for specific chemical reactions and industrial applications .

Properties

IUPAC Name

2,3,4-trimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-6-4-5-9(10)8(3)7(6)2/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIPQCDHACHPJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163453
Record name 2,3,4-Trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1467-35-2
Record name 2,3,4-Trimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1467-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-Trimethylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001467352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4-Trimethylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-trimethylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.536
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,3,4-TRIMETHYLANILINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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